molecular formula C6H7NO3 B077736 2-isocyanatoethyl acrylate CAS No. 13641-96-8

2-isocyanatoethyl acrylate

Cat. No.: B077736
CAS No.: 13641-96-8
M. Wt: 141.12 g/mol
InChI Key: DPNXHTDWGGVXID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless to almost colorless liquid with a density of 1.05 g/cm³ and a boiling point of 80-95°C at 15 Torr . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

2-isocyanatoethyl acrylate can be synthesized through various methods. One common synthetic route involves the reaction of acrylic acid with 2-isocyanatoethanol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

2-isocyanatoethyl acrylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include catalysts like dibutyltin dilaurate for polymerization and various nucleophiles for substitution reactions. Major products formed from these reactions include polymers, ureas, and urethanes .

Comparison with Similar Compounds

Properties

IUPAC Name

2-isocyanatoethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-6(9)10-4-3-7-5-8/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNXHTDWGGVXID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

117229-85-3
Record name 2-Propenoic acid, 2-isocyanatoethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117229-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2075184
Record name 2-Propenoic acid, 2-isocyanatoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13641-96-8
Record name 2-Isocyanatoethyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13641-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-isocyanatoethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013641968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-isocyanatoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isocyanatoethyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.368
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ISOCYANATOETHYLACRYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A three-necked flask was charged with 500 ml of toluene, 60 g (0.34 mol) of (2-isocyanatoethyl) 3-chloropropionate obtained in Synthesis Example 2, and 200 g of a dried strongly basic ion-exchange resin, followed by heating at 50° C. for 6 hours with stirring. After cooling to room temperature, the ion-exchange resin was filtered off. Subsequently, the toluene was evaporated, and the remainder was distilled (at 62-67° C. and 0.7 kPa) to yield 41 g (0.29 mol) of acryloyloxyethyl isocyanate (boiling point: 200° C.) (86% yield). The hydrolyzable chlorine concentration was 270 ppm.
Name
(2-isocyanatoethyl) 3-chloropropionate
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: What is 2-isocyanatoethyl acrylate and how is it typically used?

A1: this compound, also known as 2-acryloyloxyethyl isocyanate, is a bifunctional molecule containing both isocyanate (-NCO) and acrylate (-CH=CH-COO-) groups. This unique structure makes it a valuable building block for synthesizing various polymers, particularly in the field of UV-curable materials. The isocyanate group readily reacts with alcohols to form urethane linkages, while the acrylate group enables rapid polymerization upon exposure to UV light.

Q2: How does this compound contribute to the properties of UV-curable coatings?

A2: this compound is often used to synthesize poly(alkyl urethane) acrylate oligomers (AUAOs), which are key components in UV-curable coatings [, ]. These oligomers possess desirable properties for coatings, such as low viscosity, good adhesion, and excellent mechanical properties after curing [, , ]. The urethane acrylate oligomers can also be used for UV curable inks and adhesives [, ].

Q3: Can you provide an example of how this compound is used to modify natural polymers for UV-curable applications?

A3: Researchers have successfully modified cellulose nanocrystals (CNC) with this compound to enhance their compatibility with UV-curable polyurethane acrylate (PUA) coatings []. This modification involves introducing acrylic groups onto the CNC surface, allowing for better dispersion and interaction within the PUA matrix during UV curing. This leads to improved mechanical properties and surface hardness of the resulting nanocomposite coatings [].

Q4: Besides cellulose, has this compound been used to modify other natural polymers for UV-curable applications?

A4: Yes, this compound has been successfully used to modify castor oil, a natural triglyceride, to create a novel UV-curable resin []. This modification takes advantage of the hydroxyl groups present in castor oil, which react with the isocyanate group of this compound to form urethane acrylate. This modified castor oil can then be crosslinked using UV irradiation, creating a potentially more sustainable alternative for UV-curable materials [].

Q5: What are the advantages of using macro cross-linkers containing this compound in the preparation of elastomers?

A5: Macro cross-linkers synthesized using this compound can impart unique properties to elastomers. For instance, they can be used to control the stress upturn behavior of the elastomer at large deformations []. By varying the fraction of vinyl side groups within the macro cross-linker, researchers can fine-tune the stress-strain characteristics of the resulting material [].

Q6: Are there any challenges associated with using macro cross-linkers containing this compound for elastomer synthesis?

A6: One potential challenge is the creation of artificial inhomogeneity in the cross-link density within the elastomer []. The presence of short poly(ethyl acrylate) strands within the macro cross-linker can limit the overall chain stretchability and create variations in the cross-linking density, ultimately influencing the mechanical properties of the final material [].

Q7: What are the potential benefits of using this compound in low-viscosity UV-curable coatings?

A7: Tri-functionality urethane acrylate synthesized from this compound exhibits low viscosity and is easy to handle during application []. This property allows for the formulation of UV-curable coatings with minimal or no solvent addition, making them more environmentally friendly. Furthermore, these low-viscosity coatings demonstrate excellent performance after curing, including high hardness, abrasion resistance, scratch resistance, heat resistance, and weather resistance [].

Q8: What other applications, beyond coatings, can benefit from the use of this compound?

A8: The versatility of this compound extends to applications such as printing inks and adhesives []. Its ability to form UV-curable materials with desirable mechanical properties makes it well-suited for these applications.

Q9: Can this compound be used in conjunction with other monomers in UV-curable systems?

A9: Yes, this compound is often combined with other monomers to achieve desired properties in the final cured material. For instance, it can be copolymerized with ethyl acrylate to create elastomers with tailored mechanical properties []. The choice of comonomer and its ratio can significantly impact the final properties of the cured material, including its flexibility, hardness, and thermal stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.